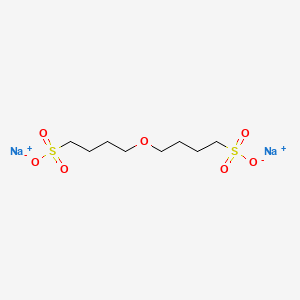

Sodium 4,4'-oxybis(butane-1-sulfonate)

描述

Overview of Bis-sulfonate Compounds in Modern Organic Chemistry

Bis-sulfonate compounds, which feature two sulfonate groups within a single molecule, are a versatile class of organic compounds. The sulfonate group (R-SO₃⁻) is the conjugate base of a strong sulfonic acid and is known for its high water solubility and stability. nih.govmdpi.com This inherent polarity makes bis-sulfonates valuable in a range of applications.

In materials science, the introduction of sulfonate groups is a common strategy to enhance the properties of polymers and other materials. mdpi.com For instance, sulfonated polymers are utilized as proton conductors in fuel cell membranes. mdpi.com In organic synthesis, the sulfonate moiety is an excellent leaving group, making bis-sulfonate compounds useful as alkylating agents or as precursors in various chemical transformations. nih.gov

Furthermore, bis-sulfonates have been investigated for their biological activities. Studies have shown that certain bis-sulfonic acid derivatives can act as antagonists for hormone receptors, such as the follicle-stimulating hormone receptor (FSHR). nih.gov The presence of two sulfonic acid moieties has been identified as a critical feature for their biological activity in some cases. nih.gov

Significance of the Oxybis(butane) Linkage in Sulfonate Architecture

The oxybis(butane) linker, a diether structure, imparts specific conformational properties to the molecule. Ether linkages are generally more flexible than their hydrocarbon counterparts, allowing for a greater range of spatial arrangements of the terminal sulfonate groups. This flexibility can be crucial in applications where the molecule needs to adopt a specific conformation to interact with other molecules or surfaces.

Research on related structures, such as those with bis(phenylsulfonyl) linkers, has demonstrated that the conformational flexibility of the linker can lead to interesting photophysical properties, such as dual-phase luminochromic responses. acs.org In these systems, the linker can adopt either a folded or an extended conformation, leading to different emission properties. acs.org This suggests that the oxybis(butane) linker in Sodium 4,4'-oxybis(butane-1-sulfonate) could also enable dynamic molecular behavior.

The synthesis of molecules containing an ether linkage between two functionalized alkyl chains can be achieved through various methods. For instance, the synthesis of 1,4-butane sultone, a precursor for some sulfonated compounds, can start from 4,4'-dichlorodibutyl ether. wikipedia.org This starting material contains the core oxybis(butane) structure, highlighting a potential synthetic route to Sodium 4,4'-oxybis(butane-1-sulfonate).

Research Trajectory and Emerging Questions Pertaining to Sodium 4,4'-oxybis(butane-1-sulfonate)

Given the limited direct research on Sodium 4,4'-oxybis(butane-1-sulfonate), its research trajectory is largely speculative but can be inferred from the properties of related compounds. The combination of two hydrophilic sulfonate groups with a flexible ether linker suggests potential applications in several areas.

One emerging area of interest is its potential use as a surfactant or emulsifier. Anionic surfactants containing sulfonate groups are known to be effective in reducing interfacial tension. mdpi.com The structure of Sodium 4,4'-oxybis(butane-1-sulfonate) is reminiscent of gemini (B1671429) surfactants, which consist of two hydrophilic head groups and two hydrophobic tails connected by a spacer. These surfactants often exhibit superior properties compared to their single-headed counterparts.

Another potential research direction is its application as a building block in the synthesis of more complex molecules. The two sulfonate groups could be converted into other functional groups, or the entire molecule could be used as a flexible linker in the design of metal-organic frameworks or coordination polymers.

Furthermore, its potential as a corrosion inhibitor could be explored. Sodium alkane sulfonates have been shown to act as corrosion inhibitors, although their interaction with other additives in formulations can be complex. cymitquimica.com

Future research questions would likely focus on:

The development of an efficient and scalable synthesis for Sodium 4,4'-oxybis(butane-1-sulfonate).

A thorough characterization of its physicochemical properties, including its surfactant behavior and critical micelle concentration.

Exploration of its performance in applications such as catalysis, materials science, and as a corrosion inhibitor.

Investigation of its conformational dynamics and how they influence its properties and potential applications.

Physicochemical Properties of Sodium 4,4'-oxybis(butane-1-sulfonate)

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆Na₂O₇S₂ | sigmaaldrich.com |

| Molecular Weight | 334.32 g/mol | sigmaaldrich.com |

| CAS Number | 183278-30-0 | sigmaaldrich.com |

Related Sulfonate Compounds and their Applications

| Compound | Application | Reference(s) |

| Sodium 1-butanesulfonate | Used in the synthesis of high silicon content SAPO₄-5 and as a mobile phase in chromatography. | regulations.gov |

| (Bis)sulfonic acid, (bis)benzamides | Inhibit FSH-stimulated cAMP accumulation. | nih.gov |

| Sodium alkane sulfonate (SAS) | Corrosion inhibitor in cold rolling emulsions. | cymitquimica.com |

| Sodium naphthalene (B1677914) sulfonate | Concrete additive, dye and pigment production. |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

disodium;4-(4-sulfonatobutoxy)butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O7S2.2Na/c9-16(10,11)7-3-1-5-15-6-2-4-8-17(12,13)14;;/h1-8H2,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMASHOOOLPDQTK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747189 | |

| Record name | Disodium 4,4'-oxydi(butane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183278-30-0 | |

| Record name | Disodium 4,4'-oxydi(butane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanesulfonic acid, 4,4′-oxybis-, disodium salt | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH239K84XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for Sodium 4,4 Oxybis Butane 1 Sulfonate

Established Synthetic Pathways for Oxybis(butane-1-sulfonate) Derivatives

The traditional synthesis of Sodium 4,4'-oxybis(butane-1-sulfonate) and its derivatives is typically achieved through a multi-step process that begins with the construction of the core ether structure, followed by the introduction of the sulfonate groups.

Sulfonation Reactions in the Context of Bifunctional Alkanes

The introduction of sulfonate groups onto an alkane backbone is a well-documented transformation. In the context of synthesizing Sodium 4,4'-oxybis(butane-1-sulfonate), the most direct methods involve the nucleophilic substitution of a dihalogenated precursor with a sulfite (B76179) salt.

A common and effective method is the reaction of a 1,4-dihalogenated butane (B89635) with sodium sulfite in an aqueous solution. google.com This approach can be directly applied to precursors containing the ether linkage. For instance, a laboratory-scale synthesis for 1,4-butane sultone starts with 4,4'-dichlorodibutyl ether, which reacts with sodium sulfite to form the corresponding disodium (B8443419) salt of the disulfonic acid. wikipedia.org This reaction is typically performed by heating the reactants in water until the ether has fully dissolved. orgsyn.org

The general reaction is as follows: X-(CH₂)₄-O-(CH₂)₄-X + 2 Na₂SO₃ → NaO₃S-(CH₂)₄-O-(CH₂)₄-SO₃Na + 2 NaX (where X is a halogen, such as Cl or Br)

Another established route involves starting with an alcohol precursor, such as 4-chlorobutan-1-ol, which can be reacted with sodium sulfite to form sodium 4-hydroxybutan-1-sulfonate. wikipedia.org This hydroxy sulfonate can then be further functionalized or used in subsequent steps to build the ether linkage. Alkyl sulfonates are valuable compounds because the sulfonate anion is a very stable leaving group, stabilized by resonance across the three oxygen atoms. youtube.com

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the target compound is highly dependent on the efficient preparation of its key precursors. The central structural feature is the bis(4-butyl) ether backbone.

One of the primary precursors is 4,4'-oxybis(butan-1-ol) (B1346626), also known as bis(4-hydroxybutyl) ether. nih.gov This diol can be synthesized through the acid-catalyzed dehydration of 1,4-butanediol (B3395766), often using sulfuric acid under reflux conditions.

Alternatively, the Williamson ether synthesis provides a versatile and widely used method for forming the ether bond. wikipedia.orgbyjus.com This SN2 reaction involves an alkoxide nucleophile attacking an alkyl halide. byjus.commasterorganicchemistry.com To form the 4,4'-oxybis(butane-1-ol) backbone, one could react the sodium alkoxide of 4-halobutanol with another molecule of 4-halobutanol, or more practically, perform a self-condensation or react 1,4-butanediol with a 4-halobutanol derivative. The Williamson synthesis is fundamental in preparing both symmetrical and asymmetrical ethers. wikipedia.org

For direct sulfonation as described in section 2.1.1, a dihalogenated precursor is required. Bis-4-chlorobutyl ether can be prepared from tetrahydrofuran. orgsyn.org This involves functional group transformation where the hydroxyl groups of 4,4'-oxybis(butan-1-ol) would be converted into good leaving groups, typically halides, using standard reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). masterorganicchemistry.com

Table 1: Key Precursors and Synthetic Reactions

| Precursor Name | Formula | Synthesis Method | Reference |

|---|---|---|---|

| 4,4'-Oxybis(butan-1-ol) | HO-(CH₂)₄-O-(CH₂)₄-OH | Acid-catalyzed dehydration of 1,4-butanediol | |

| bis-4-Chlorobutyl ether | Cl-(CH₂)₄-O-(CH₂)₄-Cl | From tetrahydrofuran | wikipedia.orgorgsyn.org |

| Sodium 4-hydroxybutane-1-sulfonate | HO-(CH₂)₄-SO₃Na | Reaction of 4-chlorobutan-1-ol with sodium sulfite | wikipedia.org |

| Sodium 1,4-butanedisulfonate | NaO₃S-(CH₂)₄-SO₃Na | Reaction of 1,4-dihalogenated butane with sodium sulfite | google.com |

Innovative Approaches in the Synthesis of Sodium 4,4'-oxybis(butane-1-sulfonate)

Modern synthetic chemistry places a strong emphasis on developing more efficient, safer, and environmentally benign processes. These principles are being applied to the synthesis of sulfonated compounds.

Green Chemistry Principles in Sulfonate Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. Several principles are relevant to the synthesis of Sodium 4,4'-oxybis(butane-1-sulfonate).

Use of Safer Solvents: The established use of water as a solvent in the reaction between dihaloalkanes and sodium sulfite is a prime example of a green practice. google.comscilit.com

Safer Reagents: Research into alternatives for traditional sulfonation reagents is ongoing. One sustainable strategy explores the use of the cheap and eco-friendly industrial material thiourea (B124793) dioxide as a sulfur dioxide surrogate, combined with air as a green oxidant, to produce sulfonic acids from halides. rsc.org Another novel process for creating sulfonyl fluorides uses non-toxic reagents that yield only sodium and potassium salts as by-products, minimizing environmental harm. sciencedaily.com

Waste Reduction: Designing synthetic routes that are atom-economical and generate less waste is a core principle. researchgate.net This can be achieved by favoring catalytic reactions over those that use stoichiometric reagents. researchgate.net A patent for preparing alkyl alcohol ether sulfonates, for example, describes a process that removes water via azeotropic reflux to drive the reaction to completion. google.com

Catalytic Methodologies for Enhanced Selectivity and Yield

Phase-Transfer Catalysis (PTC): The SN2 reaction between an alkyl halide and a salt like sodium sulfite can often be accelerated by using a phase-transfer catalyst. PTCs facilitate the transport of the sulfite anion from the aqueous phase to the organic phase where the halo-ether precursor is located, thereby increasing the reaction rate. acsgcipr.org

Acid and Base Catalysis: Strong acid catalysts, such as triflic acid, are effective in promoting ether formation from alcohols, which is a key step in precursor synthesis. wikipedia.org Conversely, alkaline catalysts like sodium hydroxide (B78521) or potassium hydroxide are used to facilitate the reaction between alcohol ethers and sulfoalkylating agents. google.com

Transition-Metal Catalysis: While not yet standard for this specific synthesis, transition-metal-catalyzed reactions represent a frontier in C-S bond formation. Methods are being developed for the synthesis of sulfonic acids from halides that can operate with or without transition-metal catalysts. rsc.org Furthermore, supramolecular catalysis using chalcogen bonding has been shown to activate ether C-O bonds, opening new avenues for catalytic transformations of ethers. nih.gov

Table 2: Innovative and Catalytic Approaches

| Approach | Description | Potential Application | Reference |

|---|---|---|---|

| Green Oxidant & Sulfur Source | Use of air and thiourea dioxide for sulfonation of halides. | Alternative to traditional sulfonation reagents. | rsc.org |

| Phase-Transfer Catalysis (PTC) | Enhances reaction rates in biphasic SN2 reactions. | Accelerating the reaction of a halo-ether with sodium sulfite. | acsgcipr.org |

| Strong Acid Catalysis | Triflic acid promotes ether synthesis from alcohols. | Efficient synthesis of the 4,4'-oxybis(butan-1-ol) precursor. | wikipedia.org |

| Supramolecular Catalysis | Activation of ether C-O bonds via weak interactions. | Novel catalytic routes for ether functionalization. | nih.gov |

Advanced Spectroscopic and Analytical Characterization of Sodium 4,4 Oxybis Butane 1 Sulfonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Sodium 4,4'-oxybis(butane-1-sulfonate) in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be established.

¹H and ¹³C NMR Investigations of Molecular Connectivity

The ¹H and ¹³C NMR spectra of Sodium 4,4'-oxybis(butane-1-sulfonate) provide fundamental information about the number and type of hydrogen and carbon atoms in unique chemical environments. Due to the molecule's symmetry, the four carbons and eight hydrogens of each butyl chain are chemically equivalent, simplifying the spectra.

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three chemically different methylene (B1212753) (CH₂) groups in the butyl chain. The methylene group attached to the sulfonate group (C1) would appear at the most downfield chemical shift, influenced by the electron-withdrawing sulfonate group. The methylene group attached to the ether oxygen (C4) would also be shifted downfield relative to a simple alkane, while the two central methylene groups (C2 and C3) would have chemical shifts more characteristic of a standard alkyl chain. The expected multiplicities, arising from proton-proton (H-H) J-coupling with adjacent methylene groups, would be triplets for the signals of C1-H and C4-H, and a multiplet for the combined signal of C2-H and C3-H.

The ¹³C NMR spectrum is expected to display four distinct signals for the four non-equivalent carbon atoms of the butyl chain. The chemical shifts are influenced by the electronegativity of the attached functional groups, with the carbon attached to the sulfonate group (C1) and the carbon attached to the ether oxygen (C4) appearing at the most downfield positions.

Predicted ¹H and ¹³C NMR Data for Sodium 4,4'-oxybis(butane-1-sulfonate)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂-SO₃⁻) | ~2.9 | Triplet | ~51 |

| C2 (-CH₂-) | ~1.8 | Multiplet | ~22 |

| C3 (-CH₂-) | ~1.6 | Multiplet | ~28 |

| C4 (-O-CH₂-) | ~3.5 | Triplet | ~70 |

| Note: Predicted values are based on typical chemical shifts for alkyl sulfonates, ethers, and alkanes in D₂O. Actual values may vary based on solvent and experimental conditions. illinois.edupitt.edusigmaaldrich.com |

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, NOESY) for Comprehensive Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the full molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Sodium 4,4'-oxybis(butane-1-sulfonate), the COSY spectrum would show cross-peaks connecting the protons on C1 with C2, C2 with C3, and C3 with C4, confirming the linear arrangement of the butyl chain. myskinrecipes.com

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak between the proton on C1 and C4 would be visible, confirming that all four methylene groups belong to the same continuous chain. myskinrecipes.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached. The HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal, for example, linking the ¹H signal at ~2.9 ppm to the ¹³C signal at ~51 ppm (C1). illinois.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons, which can help to confirm the folded or extended conformation of the molecule in solution. For a flexible chain like this, NOESY might show correlations between non-adjacent protons if they come into close spatial proximity.

Expected Key 2D NMR Correlations for Sodium 4,4'-oxybis(butane-1-sulfonate)

| Experiment | Correlated Nuclei | Information Gained |

| COSY | H1 ↔ H2, H2 ↔ H3, H3 ↔ H4 | Confirms adjacent methylene groups. |

| TOCSY | H1 ↔ H2, H3, H4 | Confirms all protons are in a single spin system. |

| HSQC | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, H4 ↔ C4 | Assigns each proton to its directly bonded carbon. |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental composition. For Sodium 4,4'-oxybis(butane-1-sulfonate) (C₈H₁₆Na₂O₇S₂), analysis would likely be performed in negative ion mode, detecting the singly charged anion [M-Na]⁻ or the doubly charged anion [M-2Na]²⁻.

The calculated exact mass of the singly charged anion [C₈H₁₇O₇S₂]⁻ is 289.0416, while the doubly charged anion [C₈H₁₆O₇S₂]²⁻ is 144.0171. The experimental measurement of one of these ions with high accuracy by HRMS would confirm the molecular formula. fda.gov

Calculated Exact Masses for HRMS Analysis

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M-Na]⁻ | [C₈H₁₇O₇S₂]⁻ | 289.0416 |

| [M-2Na]²⁻ | [C₈H₁₆O₇S₂]²⁻ | 144.0171 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For the [M-Na]⁻ anion of Sodium 4,4'-oxybis(butane-1-sulfonate), fragmentation is expected to occur at the weakest bonds, primarily the C-O ether linkage and the C-S bond.

A plausible fragmentation pathway would involve the cleavage of the ether bond, leading to the formation of a butanesulfonate anion ([C₄H₉O₃S]⁻, m/z 137.0272) and a neutral butoxy fragment. Another likely fragmentation is the loss of sulfur trioxide (SO₃), a common fragmentation for sulfonate-containing compounds.

Chromatographic Separations in the Analysis of Sodium 4,4'-oxybis(butane-1-sulfonate)

Chromatographic techniques are essential for the separation and quantification of Sodium 4,4'-oxybis(butane-1-sulfonate) from complex mixtures, such as reaction byproducts or formulated products. google.com Given the ionic and polar nature of the compound, ion-pair chromatography and anion-exchange chromatography are suitable methods.

Ion-Pair Chromatography (IPC): This technique is performed on a reversed-phase column (e.g., C18). A mobile phase containing an ion-pairing reagent, such as a tetraalkylammonium salt, is used to form a neutral ion pair with the anionic sulfonate groups. masontechnology.ietechnologynetworks.comchromatographyonline.com This allows the analyte to be retained and separated on the non-polar stationary phase. The retention can be controlled by adjusting the concentration of the ion-pairing reagent and the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase. shimadzu.comcdhfinechemical.com

Anion-Exchange Chromatography (AEC): This method utilizes a stationary phase with positively charged functional groups that can interact with and retain the anionic sulfonate groups of the analyte. Elution is typically achieved by increasing the concentration of a competing salt in the mobile phase. AEC is particularly effective for separating anions based on their charge. researchgate.netnih.gov

Detection for both techniques can be accomplished using detectors suitable for non-chromophoric compounds, such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Sodium 4,4'-oxybis(butane-1-sulfonate) and analyzing it within mixtures. Due to the compound's ionic nature and lack of a strong UV chromophore, specific HPLC methods are required for effective separation and detection. nih.govresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. nih.govresearchgate.net For ionic compounds like aliphatic sulfonates, which are not well-retained on their own, ion-pair chromatography is frequently employed. nih.govjournalagent.com This technique involves adding an ion-pairing reagent to the mobile phase. This reagent, a large organic ion with an opposite charge to the analyte, forms a neutral ion pair with the sulfonate. This neutral complex can then be retained and separated by the reversed-phase column. lichrom.comnih.gov Common ion-pairing agents for anionic analytes include quaternary ammonium (B1175870) salts.

Since Sodium 4,4'-oxybis(butane-1-sulfonate) does not possess a chromophore suitable for standard UV detection, alternative detection methods are necessary. nih.gov One effective strategy is Indirect Photometric Detection (IPD), where a UV-absorbing ion-pairing reagent is used in the mobile phase. nih.govresearchgate.netnih.gov The analyte is detected as a negative peak as it displaces the UV-absorbing reagent upon elution. nih.govresearchgate.net Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used, which is a universal detector that does not require the analyte to have optical properties. sielc.comsielc.com

The purity of a sample is determined by chromatographically separating the main compound from any impurities. The peak area of Sodium 4,4'-oxybis(butane-1-sulfonate) relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. This method is also highly effective for analyzing the compound in complex mixtures, such as detergent formulations or residual solutions from synthesis. sielc.com

Table 1: Typical HPLC-IPD Parameters for Aliphatic Sulfonate Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C8 or C18, 5 µm, 4.6x150 mm |

| Mobile Phase | Gradient of Acetonitrile and Water nih.govnih.gov |

| Ion-Pair Reagent | Pyridinium salts (e.g., 0.1-0.25 mM N-methylpyridinium iodide) for IPD nih.govresearchgate.netnih.gov |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV Detector (for Indirect Photometric Detection) or ELSD nih.govsielc.com |

| Application | Purity assessment, quantification in mixtures, separation of isomers researchgate.netnih.gov |

Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond chromatographic methods, a suite of other advanced analytical techniques is essential for the full structural and compositional characterization of Sodium 4,4'-oxybis(butane-1-sulfonate).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For Sodium 4,4'-oxybis(butane-1-sulfonate), these methods can confirm the presence of its key structural components: the ether linkage (C-O-C), the aliphatic butane (B89635) chains (C-C, C-H), and the sulfonate groups (SO₃⁻).

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending). The sulfonate group (SO₃⁻) gives rise to very strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent. Studies on related sulfonated compounds show these bands appearing in specific regions of the spectrum. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the ether C-O-C stretch is often weak in the Raman spectrum, the S=O stretching vibrations are typically strong and easily identifiable. chemicalbook.com

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, serving as a reliable fingerprint for identification and quality control.

Table 3: Characteristic Vibrational Frequencies for Sodium 4,4'-oxybis(butane-1-sulfonate)

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| Alkyl (C-H) | Stretching | 2850 - 2960 | Strong |

| Ether (C-O-C) | Asymmetric Stretching | 1070 - 1150 | Weak |

| Sulfonate (O=S=O) | Asymmetric Stretching | ~1180 - 1220 (Strong) researchgate.net | Moderate-Strong |

| Sulfonate (O=S=O) | Symmetric Stretching | ~1030 - 1080 (Strong) researchgate.net | Strong |

| Sulfur-Oxygen (S-O) | Stretching | ~685 (Strong) researchgate.net | Moderate |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By obtaining a single crystal of Sodium 4,4'-oxybis(butane-1-sulfonate) and analyzing its X-ray diffraction pattern, one can elucidate its complete solid-state structure. researchgate.net

This analysis provides a wealth of information, including:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the oxybis(butane-sulfonate) anion.

Coordination Environment: The geometry of the sodium cations and their coordination to the oxygen atoms of the sulfonate groups and the ether linkage. researchgate.netresearchgate.net

Crystal Packing: How the molecules are arranged in the crystal lattice, revealing intermolecular interactions such as van der Waals forces and ionic interactions that stabilize the structure. researchgate.net

While obtaining a suitable single crystal can be challenging, the resulting structural data is unparalleled in its detail and is crucial for understanding the compound's properties at a molecular level.

Table 4: Illustrative Crystallographic Data Obtainable for an Organosulfonate Salt

| Parameter | Information Provided | Example Data (from related structures researchgate.net) |

|---|---|---|

| Crystal System | The basic geometric shape of the unit cell | Triclinic |

| Space Group | The symmetry elements of the crystal | P1 |

| Unit Cell Dimensions | The size and angles of the repeating unit | a = 4.8 Å, b = 5.8 Å, c = 8.7 Å; α = 76.5°, β = 81.5°, γ = 71.3° |

| Z Value | Number of formula units per unit cell | 1 |

| Calculated Density | Theoretical density of the crystal | 1.839 g/cm³ |

| Bond Lengths/Angles | Precise intramolecular distances and angles | Na-O distances, S-O distances, C-C-O angles |

Mechanistic Investigations of Reactions Involving Sodium 4,4 Oxybis Butane 1 Sulfonate

Role of the Sulfonate Moiety and Oxybis(butane) Linkage in Reaction Pathways

Influence on Electron Density Distribution and Chemical Reactivity

The chemical reactivity of Sodium 4,4'-oxybis(butane-1-sulfonate) is fundamentally governed by the distribution of electron density across the molecule. This distribution is influenced by the inductive and resonance effects of the ether oxygen and the sulfonate groups, which in turn determines the molecule's nucleophilic and electrophilic characteristics.

The central ether oxygen atom, with its two lone pairs of electrons, acts as an electron-donating group. This has several consequences for the molecule's structure and reactivity. In molecules like aryl alkyl ethers, an alkoxy group activates the aromatic ring towards electrophilic substitution by increasing electron density. byjus.com While Sodium 4,4'-oxybis(butane-1-sulfonate) is aliphatic, the same principle of electron donation from the oxygen applies. The ether oxygen increases the electron density on the adjacent alpha-carbons (Cα) of the butyl chains. This slight increase in electron density can influence the molecule's physical properties and intermolecular interactions. rsc.org Conversely, the alkyl chains themselves are generally considered weak electron-releasing groups, which can further modulate the electronic environment. youtube.com

In stark contrast, the sulfonate groups (-SO₃⁻) at each end of the molecule are powerful electron-withdrawing groups. The sulfur atom in a sulfonate is in a high oxidation state (+6) and is bonded to three oxygen atoms, creating a significant electron deficit on the sulfur atom. This makes the carbon atom to which the sulfonate group is attached (Cδ) highly electrophilic.

The primary role of the sulfonate group in reactions is to function as an excellent leaving group (nucleofuge). This capacity is due to the stability of the resulting sulfonate anion, which is highly resonance-stabilized. When the C-O bond of the sulfonate ester cleaves during a nucleophilic substitution reaction, the negative charge is delocalized over the three oxygen atoms, making the anion very stable and a weak base. pitt.edu The stability of various sulfonate leaving groups is a key factor in determining reaction rates. pitt.eduacs.org

Table 1: Conceptual Electronic Effects within the Sodium 4,4'-oxybis(butane-1-sulfonate) Structure

| Functional Group | Location | Electronic Effect | Influence on Reactivity |

| Ether Oxygen (-O-) | Central | Electron-donating (lone pairs) | Increases electron density on adjacent carbons (Cα); acts as a potential Lewis base/H-bond acceptor. |

| Butyl Chains (-C₄H₈-) | Linking | Weakly electron-releasing | Modulates overall electron distribution; provides steric bulk. |

| Sulfonate Group (-SO₃⁻) | Terminal | Strongly electron-withdrawing | Renders adjacent carbon (Cδ) highly electrophilic; serves as an excellent leaving group in substitution reactions. pitt.edu |

Stereochemical Outcomes of Reactions (if applicable)

The compound Sodium 4,4'-oxybis(butane-1-sulfonate) is achiral and does not have any stereocenters. ncert.nic.in Therefore, a discussion of stereochemistry is relevant only in the context of reactions where a stereocenter is either created or is present on a reacting partner.

The most pertinent reaction class where stereochemistry is a critical consideration is the bimolecular nucleophilic substitution (S_N2) reaction. masterorganicchemistry.com When an alkyl sulfonate, such as one of the terminal ends of Sodium 4,4'-oxybis(butane-1-sulfonate), reacts with a nucleophile, it typically proceeds via an S_N2 mechanism, especially since the carbon attached to the sulfonate group is part of a primary alkyl chain. pitt.edu

A hallmark of the S_N2 reaction is the complete inversion of stereochemical configuration at the carbon center undergoing attack. libretexts.org This phenomenon, known as Walden inversion, occurs because the nucleophile must attack the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.com During the reaction, the molecule passes through a high-energy trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom, 180° apart. As the leaving group departs, the other three substituents on the carbon "flip over," much like an umbrella inverting in the wind. masterorganicchemistry.com

Illustrative Scenario:

If we consider a hypothetical reaction where one of the sulfonate groups of Sodium 4,4'-oxybis(butane-1-sulfonate) acts as a leaving group and is attacked by a nucleophile (Nu⁻), the reaction would proceed as follows:

Nu⁻ + ⁻O₃S-(CH₂)₄-O-(CH₂)₄-SO₃⁻ → [Nu---(CH₂)₄-O-(CH₂)₄-SO₃⁻---SO₃⁻]‡ → Nu-(CH₂)₄-O-(CH₂)₄-SO₃⁻ + SO₃²⁻

While the carbon atoms in the parent molecule are not chiral, if a reaction were to occur at a chiral center bearing a sulfonate leaving group, a predictable inversion of stereochemistry would be the outcome. acs.orglibretexts.org For example, if a chiral alcohol is converted to a chiral sulfonate ester and then subjected to an S_N2 reaction, the product will have the opposite configuration (R becomes S, and S becomes R) relative to the chiral sulfonate reactant.

Table 2: Characteristics of S_N2 Reactions Involving Sulfonate Leaving Groups

| Feature | Description | Implication for Sodium 4,4'-oxybis(butane-1-sulfonate) |

| Mechanism | Bimolecular, concerted (one step). masterorganicchemistry.com | Reactions at the terminal carbons would likely follow this pathway. |

| Kinetics | Second-order; rate depends on both substrate and nucleophile concentration. pitt.edu | The reaction rate would be sensitive to the choice and concentration of the attacking nucleophile. |

| Site of Attack | Backside attack (180° to the leaving group). masterorganicchemistry.com | A nucleophile would attack the Cδ atom from the direction opposite the C-O bond of the sulfonate. |

| Stereochemistry | Complete inversion of configuration (Walden Inversion). libretexts.org | If a reaction occurred at a chiral sulfonate ester, the product's stereochemistry would be inverted. |

| Substrate | Favored for primary (1°) and methyl substrates; disfavored for tertiary (3°). pitt.edu | The primary nature of the butyl chains makes them suitable substrates for S_N2 reactions. |

Theoretical and Computational Chemistry Approaches for Sodium 4,4 Oxybis Butane 1 Sulfonate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic distribution and energy of a molecule, which in turn dictate its geometry, stability, and spectroscopic properties. For a molecule like Sodium 4,4'-oxybis(butane-1-sulfonate), these methods can elucidate the nature of the ionic interactions between the sodium cations and the sulfonate groups, as well as the conformational preferences of the flexible butyl ether chain.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for optimizing the molecular geometry of medium-sized molecules like the 4,4'-oxybis(butane-1-sulfonate) anion and its sodium salt. DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in analogous sulfonate-containing molecules, DFT has been used to determine the geometry around the sulfur atom and the conformation of the alkyl chains. nih.govnih.gov

A typical DFT study on Sodium 4,4'-oxybis(butane-1-sulfonate) would involve selecting a suitable functional, such as B3LYP or a more modern functional from the Minnesota family (e.g., M06-2X), and a basis set like 6-311+G(d,p) to adequately describe the diffuse electrons on the anionic sulfonate groups. The calculations would yield the lowest energy conformation of the molecule, providing insights into the spatial arrangement of the ether oxygen and the two sulfonate groups. DFT is also employed to calculate the vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structure. acs.org Furthermore, DFT can be used to compute the reaction energies for processes like dissociation or isomerization, which are crucial for understanding the compound's stability. nih.gov

Table 1: Illustrative DFT-Calculated Structural Parameters for a Hypothetical 4,4'-oxybis(butane-1-sulfonate) Anion Fragment

| Parameter | Predicted Value | Description |

| C-O-C Angle | ~112° | The bond angle of the central ether linkage, influencing the overall shape. |

| O-S-O Angle | ~118° | The angle within the sulfonate group, indicative of its tetrahedral geometry. |

| S-O Bond Length | ~1.45 Å | The length of the sulfur-oxygen double bonds in the sulfonate group. |

| C-S Bond Length | ~1.80 Å | The length of the bond connecting the butyl chain to the sulfur atom. |

| Torsional Angle (C-O-C-C) | Varies | The dihedral angle that defines the conformation and flexibility of the ether backbone. |

Note: These values are hypothetical and representative of what would be expected from a DFT calculation on this type of structure.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), can provide highly accurate electronic energies and properties. arxiv.org For a molecule like Sodium 4,4'-oxybis(butane-1-sulfonate), these high-level calculations could be used to benchmark the results from more cost-effective DFT methods.

Ab initio calculations are especially valuable for studying non-covalent interactions, which are important in this system due to the ionic nature of the sodium-sulfonate interaction and potential intramolecular hydrogen bonding. A recent study on the high-temperature oxidation of diethyl ether utilized CCSD(T) to refine energies for key reactions, demonstrating the power of this approach for obtaining accurate kinetic and thermodynamic data. nih.gov For Sodium 4,4'-oxybis(butane-1-sulfonate), ab initio methods could be applied to a simplified model of the system, such as the interaction of a sodium ion with a methylsulfonate group, to precisely characterize the binding energy and geometry of the ionic pair.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for static properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are the preferred tool for studying the dynamic behavior of molecules in a condensed phase, such as in solution or in an aggregated state. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes and intermolecular interactions over time.

The behavior of Sodium 4,4'-oxybis(butane-1-sulfonate) in a solvent, particularly water, is critical to its potential applications. MD simulations can explicitly model the interactions between the solute and a large number of solvent molecules. ucsb.edu For this compound, simulations would reveal how water molecules arrange themselves around the hydrophilic sulfonate groups and the sodium ions, and how they interact with the more hydrophobic ether-alkane backbone. This solvation structure is key to understanding the compound's solubility and its effect on the properties of the solution.

Simulations of similar ionic surfactants, like sodium alkylbenzene sulfonates, have shown that the sulfonate headgroups are strongly hydrated, pointing towards the water phase, while the alkyl tails may be exposed or aggregate depending on the concentration. nih.gov MD simulations can quantify these effects by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. The dynamics of the flexible chain can also be analyzed, determining how the presence of water affects its conformational freedom. nih.gov

Table 2: Representative Data from an MD Simulation of an Alkyl Sulfonate in Water

| Parameter | Typical Result | Significance |

| Na⁺-Sulfonate RDF Peak | 2.4 - 2.6 Å | Indicates the formation of contact ion pairs in solution. |

| Water-Sulfonate Oxygen RDF Peak | ~2.8 Å | Shows the strong hydration shell around the anionic headgroup. |

| End-to-End Distance of Chain | Fluctuates | A measure of the conformational flexibility of the molecule in solution. |

| Diffusion Coefficient | 10⁻⁵ - 10⁻⁶ cm²/s | Characterizes the mobility of the solute molecule within the solvent. |

Note: These values are illustrative and based on simulations of similar sulfonated surfactants.

At sufficient concentrations, amphiphilic molecules like Sodium 4,4'-oxybis(butane-1-sulfonate) can self-assemble into larger ordered structures, such as micelles or bilayers. MD simulations are an invaluable tool for investigating the driving forces and resulting structures of this self-assembly process. rsc.orgnih.gov By simulating a system with many molecules of the compound in a solvent, one can observe their spontaneous aggregation and characterize the resulting morphology.

For Sodium 4,4'-oxybis(butane-1-sulfonate), the balance between the hydrophilic sulfonate groups and the hydrophobic butyl ether backbone will govern its self-assembly behavior. MD simulations of analogous linear alkylbenzene sulfonates have provided detailed insights into the packing of molecules at interfaces and in various phases. nih.govacs.orgsdu.edu.cn These studies analyze parameters like the surface area per molecule and the orientation of the alkyl chains to understand the stability and structure of the aggregates. The simulations can reveal how the flexible ether linkage in the backbone of Sodium 4,4'-oxybis(butane-1-sulfonate) might lead to unique assembled structures compared to simple alkyl sulfonates.

Computational Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry can be used to explore potential reaction pathways for the synthesis or degradation of Sodium 4,4'-oxybis(butane-1-sulfonate). By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a detailed picture of the reaction mechanism can be constructed.

For example, the synthesis of this compound likely involves nucleophilic substitution, potentially reacting an alkoxide with a butylsulfonate derivative or a similar strategy. Quantum chemical methods, particularly DFT, can be used to model the transition state of such an Sₙ2 reaction. The calculated activation energy provides a quantitative measure of the reaction's feasibility and can be used to compare different synthetic routes. Computational studies on the synthesis of sulfonated polymers have successfully used DFT to predict the spontaneity of polymerization reactions. mdpi.com

Similarly, the degradation pathways of Sodium 4,4'-oxybis(butane-1-sulfonate) could be investigated. The ether linkage is a potential site for cleavage under acidic or oxidative conditions. Computational modeling could identify the most likely bond to break and the energy required to do so. For instance, studies on the tautomerization and dissociation of busulfan, a related sulfonate-containing molecule, have used DFT to predict its reactivity. nih.gov While no specific reaction mechanism studies have been published for Sodium 4,4'-oxybis(butane-1-sulfonate), the established computational methodologies are fully capable of providing these crucial insights.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Transition State (TS) search and Intrinsic Reaction Coordinate (IRC) analysis are fundamental computational techniques used to map the energy landscape of a chemical reaction. The transition state is the highest energy point along the reaction pathway, representing the energetic barrier that must be overcome for reactants to convert into products. mdpi.com Identifying this state is crucial for understanding reaction kinetics.

The IRC is a calculation that follows the reaction path down from the transition state to the reactants and products, ensuring that the identified TS is indeed the correct one connecting the desired chemical species. mdpi.com This analysis provides a detailed view of the geometric and electronic changes that occur throughout the transformation. researchgate.net

For Sodium 4,4'-oxybis(butane-1-sulfonate), a key reaction susceptible to this type of analysis is the cleavage of its ether linkage. Ethers are generally unreactive but can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.org The reaction typically proceeds through either an SN1 or SN2 nucleophilic substitution mechanism after the ether oxygen is protonated. libretexts.orgmasterorganicchemistry.com Given that the ether in Sodium 4,4'-oxybis(butane-1-sulfonate) connects two primary carbons, the cleavage mechanism would likely follow an SN2 pathway. openstax.org

A computational study would model this process by:

Optimizing the geometries of the reactants (the protonated ether and a halide ion).

Searching for the transition state structure of the nucleophilic attack.

Performing an IRC analysis to confirm the pathway and to analyze the reaction force profile, which details the electronic and geometric changes during the reaction. researchgate.net

The table below outlines the hypothetical steps and expected findings from a TS search and IRC analysis for the acidic cleavage of Sodium 4,4'-oxybis(butane-1-sulfonate).

| Computational Step | Objective | Theoretical Basis & Expected Outcome |

| 1. Reactant Optimization | Find the lowest energy structure of the protonated ether and the halide nucleophile. | The ether oxygen is protonated by a strong acid (e.g., HI), making the adjacent carbon atoms electrophilic. masterorganicchemistry.com The calculation would yield the optimized 3D coordinates and electronic energy of the starting materials. |

| 2. Transition State Search | Locate the saddle point on the potential energy surface corresponding to the SN2 reaction. | The search algorithm identifies a structure where the halide ion is partially bonded to one of the α-carbons and the C-O bond is partially broken. This structure represents the highest energy barrier for the reaction. |

| 3. Frequency Calculation | Characterize the stationary point found in the TS search. | A true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the C-O bond and formation of the C-halide bond). |

| 4. IRC Analysis | Map the reaction pathway from the transition state to the reactants and products. | The calculation follows the minimum energy path, confirming that the TS connects the protonated ether and the final products: 4-hydroxybutane-1-sulfonate and 1-halobutane-4-sulfonate. mdpi.com |

Prediction of Spectroscopic Signatures

Computational chemistry enables the a priori prediction of various spectroscopic signatures, which can aid in the identification and characterization of compounds. By solving quantum mechanical equations, primarily using Density Functional Theory (DFT), it is possible to calculate properties that correlate directly with experimental spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

For Sodium 4,4'-oxybis(butane-1-sulfonate), DFT calculations could predict:

NMR Spectra : Calculation of magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. These predicted values can be compared with experimental data to confirm the molecular structure.

IR and Raman Spectra : By calculating the vibrational frequencies of the molecule, its IR and Raman spectra can be simulated. Specific peaks can be assigned to the vibrational modes of functional groups, such as the symmetric and asymmetric stretches of the sulfonate (SO₃) group or the C-O-C stretch of the ether linkage.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. A comparison between theoretically predicted and experimentally measured spectroscopic data is a powerful method for structural elucidation.

The following interactive table presents a hypothetical comparison of predicted and experimental spectroscopic data for Sodium 4,4'-oxybis(butane-1-sulfonate).

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (δ, ppm) | ||

| -CH₂- (alpha to ether) | 3.5 ppm | 3.4 ppm |

| -CH₂- (alpha to sulfonate) | 2.9 ppm | 2.8 ppm |

| -CH₂- (beta positions) | 1.8 ppm | 1.7 ppm |

| ¹³C NMR (δ, ppm) | ||

| C (alpha to ether) | 70 ppm | 69 ppm |

| C (alpha to sulfonate) | 52 ppm | 51 ppm |

| C (beta positions) | 25 ppm | 24 ppm |

| IR Frequency (cm⁻¹) | ||

| Sulfonate (SO₃) asym. stretch | 1200 cm⁻¹ | 1195 cm⁻¹ |

| Sulfonate (SO₃) sym. stretch | 1050 cm⁻¹ | 1045 cm⁻¹ |

| Ether (C-O-C) stretch | 1115 cm⁻¹ | 1110 cm⁻¹ |

Machine Learning and Artificial Intelligence in the Study of Sulfonate Compounds

Machine Learning (ML) and Artificial Intelligence (AI) are rapidly emerging as transformative tools in chemical research, including the study of sulfonate compounds. These technologies can analyze vast datasets to identify patterns, predict properties, and optimize processes, often much faster than traditional methods. h5mag.com

In the context of sulfonate compounds, ML models have been successfully applied in several areas:

Property Prediction : Quantitative Structure-Property Relationship (QSPR) models, a form of machine learning, are used to predict key properties of sulfonate surfactants. For instance, a model based on a genetic algorithm was developed to predict the critical micelle concentration (CMC) of 60 different sulfate (B86663) and sulfonate surfactants by analyzing their molecular descriptors. scienomics.com This approach allows for the efficient virtual screening of new surfactant candidates. scienomics.com

Synthesis Optimization : AI techniques have been employed to optimize the synthesis of sulfonate-containing molecules. In one study, an Artificial Neural Network (ANN) and an Adaptive Neuro-Fuzzy Inference System (ANFIS) were used to model and optimize the synthesis of methyl ester sulfonate. nih.govresearchgate.net These models analyzed variables like temperature, time, and molar ratios to predict the reaction yield. The study found that an ANFIS model coupled with a particle swarm optimization (PSO) algorithm was superior in identifying the optimal reaction conditions for maximum yield. nih.govresearchgate.net

Degradation and Reactivity Prediction : ML algorithms can predict the environmental fate and reactivity of sulfonated compounds. Researchers developed models based on support vector machines and other algorithms to predict the bond dissociation enthalpy (BDE) of perfluorohexane (B1679568) sulfonic acid (PFHxS) precursors. nih.gov This allowed them to predict the degradation potential of these compounds without extensive experimental work. nih.gov Similarly, ML models have been built to predict the reaction rate constants of various organic contaminants with sulfate radicals, which is crucial for designing effective water treatment processes. researchgate.net

The table below summarizes various ML and AI applications in the study of sulfonate compounds.

| Application Area | ML/AI Technique(s) Used | Objective | Outcome |

| Surfactant Property Prediction | Quantitative Structure-Property Relationship (QSPR), Genetic Algorithm (GA) | Predict the critical micelle concentration (CMC) of sulfonate surfactants. scienomics.com | An efficient model was created to identify promising surfactant candidates for focused experimental work. scienomics.com |

| Synthesis Optimization | Artificial Neural Network (ANN), Adaptive Neuro-Fuzzy Inference System (ANFIS), Particle Swarm Optimization (PSO) | Optimize the synthesis conditions (temperature, time, molar ratio) for methyl ester sulfonate to maximize yield. nih.govresearchgate.net | The ANFIS-PSO model successfully identified the optimal conditions, achieving a maximum yield of 74.82%. nih.govresearchgate.net |

| Degradation Potential | Partial Least Squares, Support Vector Machine (SVM) | Predict the bond dissociation enthalpy (BDE) and degradation potential of PFHxS-related compounds. nih.gov | The models successfully predicted degradation rates, identifying key molecular features that influence degradation. nih.gov |

| Reaction Kinetics | Gradient Boosting (GB) Model, SHAP Analysis | Predict the reaction rate constants of organic contaminants with sulfate radicals. researchgate.net | The ML models accurately predicted reaction rates, enhancing the understanding of chemical reactions relevant to water treatment. researchgate.net |

Future Directions and Emerging Research Avenues for Sodium 4,4 Oxybis Butane 1 Sulfonate

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The future of chemical manufacturing for compounds like Sodium 4,4'-oxybis(butane-1-sulfonate) lies in the development of green and sustainable synthetic routes that are efficient, safe, and environmentally benign.

Detailed Research Findings:

Current research into the synthesis of sulfonate compounds is moving away from traditional methods that may involve harsh reagents like sulfur trioxide or organochlorine precursors. tandfonline.comwikipedia.org Emerging strategies focus on catalyst-free reactions, phase transfer catalysis, and the use of less hazardous starting materials.

Catalyst-Free and Additive-Free Synthesis: A notable advancement is the development of catalyst-free tandem reactions for creating cyclic sulfides, which involves the in-situ generation of thiosulfonate precursors from readily available potassium thiosulfonate salts. acs.org This approach avoids the need for pre-prepared, often unstable, thiosulfonates and proceeds under mild conditions. acs.org Another sustainable method involves the addition reaction of sodium bisulfite (NaHSO3) to double bonds, catalyzed by azodiisobutyronitrile, to produce secondary alkyl sulfonates with high yields, thereby avoiding the use of SO2 and Cl2. tandfonline.com

Phase Transfer Catalysis: For the synthesis of related compounds like sodium allylsulfonate, phase transfer catalysis has been employed. google.com This technique uses agents like polyethylene (B3416737) glycol to facilitate the reaction between aqueous sodium sulfite (B76179) and an organic phase (chloropropene), solving solubility issues and increasing reaction efficiency without requiring large volumes of water. google.com

Photochemical Methods: Photosulfochlorination has been demonstrated as an eco-friendly approach to creating aryl alkyl disulfonates, which are a highly active class of surfactants. tandfonline.com Additionally, photoreadox catalysis represents a novel method to produce sulfonates from alcohols, converting the alcohol group into a radical that can then trap sulfur dioxide. youtube.com

These innovative pathways offer significant potential for the sustainable production of Sodium 4,4'-oxybis(butane-1-sulfonate), promising higher efficiency, reduced environmental impact, and safer manufacturing processes.

Integration with Advanced Characterization Technologies (e.g., In Situ Spectroscopy, AFM, SIMS)

To fully understand and engineer the functional properties of Sodium 4,4'-oxybis(butane-1-sulfonate), researchers are increasingly turning to a suite of advanced, high-resolution characterization techniques capable of probing molecular structure and dynamics at the nanoscale, often in real-time.

Detailed Research Findings:

The combination of surface-sensitive spectroscopies and microscopies provides unprecedented insight into the chemical composition, morphology, and behavior of materials at interfaces.

Correlative and In Situ Analysis: A powerful approach involves the use of multiple techniques in a correlative manner. For instance, a combination of X-ray Photoelectron Spectroscopy (XPS), Secondary Ion Mass Spectrometry (SIMS), and Atomic Force Microscopy (AFM) has been effectively used to study the acid-catalyzed hydrolysis of poly(orthoesters). nih.gov SIMS provided molecular specificity to identify the bond cleavage mechanism, while in-situ AFM revealed morphological changes like the formation of pits and thinning of the polymer film during the reaction. nih.gov This multi-technique approach allows changes in surface chemistry to be directly compared with changes in surface morphology, which is crucial for designing biodegradable materials. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a key technique for molecular characterization of organic surfaces due to its high surface sensitivity (~1 nm information depth). nih.gov Platforms combining ToF-SIMS with AFM in the same ultra-high vacuum chamber enable correlated studies of chemical phenomena and physical responses. ornl.gov This setup can achieve chemical imaging with lateral resolution down to 70 nm and depth resolution of sub-nanometers, making it ideal for studying the distribution and degradation of molecules like Sodium 4,4'-oxybis(butane-1-sulfonate) on a surface. ornl.gov

In Situ Spectroscopy: In situ Raman spectroscopy is another valuable tool for analyzing surfaces prepared by techniques like ion soft landing. rsc.org It can provide information on the charge state of molecules deposited on a surface under vacuum. rsc.org Vibrational Sum Frequency Spectroscopy (VSFS) is an intrinsically surface-sensitive technique used to study the molecular interactions between sulfonate functional groups and various ions at interfaces, providing insight into the electric double layer. diva-portal.org

These advanced characterization methods are essential for elucidating the mechanisms of action, degradation pathways, and interfacial behavior of Sodium 4,4'-oxybis(butane-1-sulfonate) in its various potential applications.

| Technology | Information Provided | Relevance to Sodium 4,4'-oxybis(butane-1-sulfonate) | Source |

|---|---|---|---|

| In Situ Atomic Force Microscopy (AFM) | Real-time surface morphology, topography, and nanomechanical properties. | Visualizing degradation, adsorption patterns, and film formation on surfaces. | nih.gov |

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Surface chemical composition, molecular imaging, and depth profiling with high sensitivity. | Identifying chemical structure, degradation products, and distribution at interfaces. | nih.govnih.govornl.gov |

| In Situ Raman Spectroscopy | Vibrational information, molecular identification, and charge state of adsorbed species. | Characterizing the compound's state on surfaces and monitoring chemical changes during reactions. | rsc.org |

| Vibrational Sum Frequency Spectroscopy (VSFS) | Molecular interactions and orientation specifically at interfaces. | Studying interactions with ions and surfaces in aqueous environments. | diva-portal.org |

Predictive Modeling for Structure-Reactivity Relationships and Functional Design

Computational chemistry and predictive modeling are becoming indispensable tools for accelerating the design and discovery of new molecules with desired properties. These approaches can significantly reduce the time and cost associated with experimental synthesis and testing.

Detailed Research Findings:

By leveraging computational models, researchers can predict a wide range of properties, from fundamental physical-chemical characteristics to complex biological activities, based on molecular structure.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): QSAR and QSPR models are statistical methods that correlate molecular descriptors with experimental activity or properties. nih.gov For instance, topological indices, which are numerical descriptors of molecular structure, have been used to predict the biological and physical attributes of sulfonamide compounds, aiding in the design of new therapeutics. nih.gov Thermodynamic models like UNIFAC and NRTL-SAC are used to predict the solubility of chemical compounds in various solvents, which is crucial for processes like crystallization and formulation. acs.org

Deep Learning and AI: More advanced models based on deep learning are being developed for preliminary in-silico screening of chemical compounds. researchgate.net These models can learn from large datasets of chemical structures and their associated properties to generate "fingerprints" that can be used to predict characteristics like biological binding activity or lipophilicity (LogD). researchgate.net

Density Functional Theory (DFT): DFT is a quantum mechanical method used to study the electronic structure of molecules, providing insights into their reactivity. researchgate.net It can be used to calculate properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and atomic charges, which help in identifying reactive sites within a molecule. researchgate.net Computational studies have been used to investigate the stability of different isomers of naphthalenesulfonic acid by analyzing intramolecular noncovalent interactions. acs.org

For Sodium 4,4'-oxybis(butane-1-sulfonate), these predictive models can be used to forecast its behavior in different environments, guide the synthesis of derivatives with enhanced functionality, and screen for potential new applications before committing to extensive laboratory work.

Expanded Applications in Interdisciplinary Fields (e.g., Energy Technologies, Sensing Devices)

The unique structure of Sodium 4,4'-oxybis(butane-1-sulfonate), featuring flexible ether linkages and polar sulfonate groups, suggests its potential utility in a variety of advanced applications beyond its traditional roles.

Detailed Research Findings:

Research into related sulfonate compounds points towards promising applications in fields requiring materials with specific interfacial, thermal, and conductive properties.

Energy Technologies: Anionic surfactants are critical components in various energy-related applications. For example, alkyl glycerol (B35011) ether sulfonate-based surfactants are used as foaming agents in high-temperature foam drilling fluids for geothermal wells. mdpi.com The stability and performance of these foams are essential for their function. mdpi.com The sulfonate group's ability to act as a proton carrier also suggests potential applications in materials for proton conduction, which is relevant to fuel cell technologies. mdpi.com

Sensing Devices: The principle of ion-pair chromatography, where compounds like butane-1-sulfonic acid sodium salt are used as anion-pairing agents, can be adapted for sensing applications. diva-portal.org This technique allows for the determination of biogenic amines in food quality control, demonstrating the potential for sulfonate compounds to be used in chemical sensors for detecting specific analytes. diva-portal.org

Advanced Materials and Catalysis: Sulfonated molecules are being explored extensively in the field of biomaterials. The introduction of sulfonate groups can enhance the hydrophilicity and biocompatibility of polymers like PEEK, promoting cell adhesion and osseointegration for medical implants. mdpi.com Furthermore, sulfonated graphene oxide has shown enhanced catalytic activity, acting as a solid acid catalyst with improved stability, which could be relevant for various industrial chemical processes. mdpi.com

The future for Sodium 4,4'-oxybis(butane-1-sulfonate) may include its use as a specialty additive in electrolytes for batteries, a functional component in membranes for separation technologies, or as a building block for novel sensing platforms.

Deeper Mechanistic Understanding of Complex Biological and Environmental Interactions

As with any chemical that may enter the environment or come into contact with biological systems, a thorough understanding of its interactions, fate, and potential effects is crucial.

Detailed Research Findings:

The environmental behavior and biological activity of sulfonate compounds are active areas of research, with a focus on biodegradation and mechanisms of toxicity.

Environmental Fate and Biodegradation: Anionic surfactants, including ether sulfonates, are generally removed effectively in wastewater treatment plants, primarily through biodegradation. nih.govresearchgate.net Studies on linear alkylbenzene sulfonates (LAS) show that biodegradation proceeds via the oxidation of the alkyl chain, followed by the breakdown of the aromatic ring and desulfonation. nm.govnih.gov The rate of this degradation can be influenced by factors like temperature and the length of the alkyl chain. nih.gov While many surfactants are readily biodegradable, concerns have been raised about more persistent types, such as branched alkylbenzene sulfonates, leading to their replacement with more biodegradable linear alternatives. wikipedia.org The environmental fate of ether-containing pollutants is complex, with cleavage of the ether bond being a key degradation step. frtr.gov

Biological Interactions and Toxicity: The primary mode of ecotoxic action for anionic surfactants is related to their surface-active properties. nih.gov Toxicity in aquatic organisms often depends on the length of the hydrophobic alkyl chain, with a parabolic relationship observed where intermediate chain lengths can be the most toxic. nih.gov Some alkylating compounds, including certain alkyl esters of sulfonic acids, have been shown to be mutagenic in bacterial assays, as they can react with DNA. researchgate.net The reactivity of these compounds is linked to whether they react via an SN1 or SN2 mechanism. researchgate.net The initial oxidation of cysteine residues in proteins by reactive oxygen species leads to the formation of a sulfenic acid (-SOH) intermediate, a critical step in both redox signaling and oxidative damage. nih.govnih.gov Understanding how compounds like Sodium 4,4'-oxybis(butane-1-sulfonate) might interact with such biological pathways is a key area for future research.

Future studies will likely focus on creating a complete lifecycle analysis for Sodium 4,4'-oxybis(butane-1-sulfonate), including detailed biodegradation pathways, identification of any persistent intermediates, and a comprehensive assessment of its interaction with key biological molecules and systems to ensure its environmental and biological compatibility.

| Aspect | Key Findings | Relevance | Source |

|---|---|---|---|

| Biodegradation | Anionic surfactants are mainly removed by biodegradation in wastewater treatment. Degradation of LAS involves ω- and β-oxidation of the alkyl chain. | Predicts the likely environmental persistence and primary removal mechanism. | nih.govnm.gov |

| Ecotoxicity | Toxicity in aquatic species is often related to alkyl chain length, with C14 being most toxic for some organisms. | Helps in assessing potential environmental risk based on molecular structure. | nih.gov |

| Mechanism of Action | Alkyl sulfonate esters can act as biological alkylating agents, potentially reacting with DNA. | Highlights the need to investigate potential genotoxicity. | researchgate.net |

| Degradation Intermediates | The breakdown of LAS produces sulfophenylcarboxylic acids (SPCs) as intermediates, which are then further degraded. | Important for ensuring that no persistent or toxic byproducts are formed. | nih.gov |

常见问题

Q. Table 1: Key IR Bands for Sulfonate Characterization

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| S-O asymmetric stretch | 1150–1200 | Sulfonate group |

| S-O symmetric stretch | 1040–1080 | Sulfonate group |

| C-O-C ether stretch | 1240–1270 | Central oxybis linkage |

Advanced: How can this compound be integrated into metal-organic frameworks (MOFs) for tailored applications?

Answer:

Sodium 4,4'-oxybis(butane-1-sulfonate) can act as a flexible sulfonate ligand in MOFs:

- Ligand design : The sulfonate groups enhance water stability and ion-exchange capacity, useful for gas adsorption (e.g., CO₂, CH₄) .

- Synthesis protocols : Use hydrothermal/solvothermal methods (e.g., 100–150°C, 48 hours) with transition metals (e.g., Cu(II), Co(II)) to form 1D/2D networks .

- Functionalization : Incorporate N-donor co-ligands (e.g., 1H-imidazole) to create porous structures with photoluminescent properties .

Note : Adjust metal-to-ligand ratios (1:1 to 1:3) to control pore size and topology .

Advanced: How can researchers address discrepancies in solubility data during coordination polymer synthesis?

Answer:

Contradictions in solubility (e.g., poor solubility in polar solvents ) may arise from:

- Crystallinity vs. amorphous phases : Highly crystalline phases often exhibit lower solubility. Use solvent mixtures (e.g., DMF/water) or surfactants to improve dispersion.

- Counterion effects : Replace Na⁺ with smaller ions (e.g., Li⁺) to enhance solubility in organic solvents .

- Temperature modulation : Conduct reactions at elevated temperatures (80–100°C) to increase dissolution kinetics .

Safety: What protocols are critical for safe handling of Sodium 4,4'-oxybis(butane-1-sulfonate)?

Answer:

- Hazard identification : Classified as irritant (R36/37/38: skin/eye/respiratory irritation) .

- PPE requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods .

- Waste disposal : Neutralize acidic/byproduct residues before aqueous disposal .

Experimental Design: How to optimize photoluminescent properties in coordination polymers using this ligand?

Answer:

- Ligand-metal pairing : Use lanthanides (e.g., Eu(III), Tb(III)) for intense emission via antenna effects .

- Structural tuning : Introduce π-conjugated co-ligands (e.g., phenanthroline) to enhance energy transfer .

- Characterization : Measure emission spectra (λ_ex = 300–400 nm) and quantify quantum yields using integrating spheres .

Q. Table 2: Example Photoluminescence Data

| Metal Center | Emission Peak (nm) | Quantum Yield (%) |

|---|---|---|

| Eu(III) | 613 (red) | 25–35 |

| Tb(III) | 545 (green) | 15–25 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。